5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (9R)-
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Overview
Description
®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one is a complex organic compound with a unique structure that includes a cycloheptapyridine core and a triisopropylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . This reaction proceeds through a Knoevenagel condensation product as a key intermediate, followed by further condensation to yield the dihydropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving silyl-protected intermediates.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one involves its interaction with molecular targets and pathways. The triisopropylsilyloxy group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The cycloheptapyridine core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine core but differ in their functional groups and overall structure.
Imidazo[1,5-a]pyridine derivatives: These compounds have a similar aromatic heterocyclic structure and are used in various applications.
Dithieno[3,2-b2′,3′-d]pyridin-5(4H)-one units: These compounds are used in the synthesis of wide-bandgap copolymers for optoelectronic applications.
Uniqueness
®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one is unique due to its specific combination of a cycloheptapyridine core and a triisopropylsilyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H31NO2Si |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(9R)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one |
InChI |
InChI=1S/C19H31NO2Si/c1-13(2)23(14(3)4,15(5)6)22-18-11-7-10-17(21)16-9-8-12-20-19(16)18/h8-9,12-15,18H,7,10-11H2,1-6H3/t18-/m1/s1 |
InChI Key |
LZTSMPYESKABAS-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CCCC(=O)C2=C1N=CC=C2 |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CCCC(=O)C2=C1N=CC=C2 |
Origin of Product |
United States |
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